molecular formula C21H19N3O4S B2859998 (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 865162-40-9

(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2859998
CAS No.: 865162-40-9
M. Wt: 409.46
InChI Key: ZGUFMTPKZZKSNJ-DQRAZIAOSA-N
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Description

(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a synthetic specialty chemical designed for pharmacological and neuroscience research. This molecule is of significant interest in early-stage anticonvulsant drug discovery, as it incorporates a 1,3-dioxoisoindolinyl acetamide moiety, a structural feature present in other compounds that have demonstrated protective effects in established seizure models such as the maximal electroshock (MES) test . Its molecular architecture combines a benzothiazole scaffold, a privileged structure in medicinal chemistry, with an ethoxyethyl side chain that can influence physicochemical properties and a phthalimide-derived segment known to contribute to biological activity. The compound's precise mechanism of action is a subject of ongoing investigation, but its design aligns with modern pharmacophoric requirements for central nervous system (CNS)-active agents, which typically include an aryl hydrophobic domain, an electron donor group, and a hydrogen bonding domain . As a research compound, it serves as a valuable chemical tool for exploring new pathways in neuropharmacology, particularly for studying seizure disorders where current medications are only effective in 60-80% of patients and are often associated with undesirable side effects like ataxia, gingival hyperplasia, and gastrointestinal disturbances . Researchers utilize this reagent in vitro to probe its biological activity, binding affinity, and potential as a lead structure for developing newer, safer, and more effective therapeutic agents for neurological conditions. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-2-28-12-11-23-16-9-5-6-10-17(16)29-21(23)22-18(25)13-24-19(26)14-7-3-4-8-15(14)20(24)27/h3-10H,2,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUFMTPKZZKSNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC=CC=C2SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Isoindolinone Core

The 1,3-dioxoisoindolin-2-yl moiety is typically synthesized via cyclocondensation of phthalic anhydride derivatives with primary amines. For example, 2-(1,3-dioxoisoindolin-2-yl)acetic acid is prepared by reacting phthalic anhydride with glycine under reflux in acetic acid, followed by acid-catalyzed cyclization. This intermediate is critical for subsequent acylations.

Construction of the Benzo[d]thiazol-2(3H)-ylidene Scaffold

The thiazole ring is assembled using a Hantzsch reaction, where 3-(2-ethoxyethyl)benzo[d]thiazol-2-amine reacts with α-bromoketones or thioureas. Bromination of 3-(2-ethoxyethyl)benzo[d]thiazole at the α-position using bromine in methanol yields the requisite electrophilic intermediate. Thiourea derivatives then undergo cyclization in ethanol at 80°C to form the thiazolidinone core.

Coupling via Acetamide Linkage

The final step involves coupling the isoindolinone and thiazole components through an acetamide bridge. 2-(1,3-dioxoisoindolin-2-yl)acetyl chloride , generated by treating the carboxylic acid with oxalyl chloride in dry THF, reacts with the thiazole amine in the presence of triethylamine. Stereochemical control is achieved by maintaining low temperatures (−10°C) to favor kinetic (Z)-isomer formation.

Step-by-Step Synthetic Procedures

Synthesis of 2-(1,3-Dioxoisoindolin-2-yl)acetic Acid

  • Reactants : Phthalic anhydride (1.0 eq), glycine (1.2 eq), glacial acetic acid.
  • Procedure : Reflux for 6 hours, followed by cooling and precipitation with ice water.
  • Yield : 78–85%.

Characterization Data :

  • 1H NMR (DMSO-d6) : δ 7.85–7.79 (m, 4H, aromatic), 4.32 (s, 2H, CH2).
  • IR (cm⁻¹) : 1740 (C=O), 1260 (C-N).

Preparation of 3-(2-Ethoxyethyl)benzo[d]thiazol-2(3H)-ylideneamine

  • Reactants : 2-Aminobenzenethiol (1.0 eq), 2-bromoethyl ethyl ether (1.5 eq), K2CO3.
  • Procedure : Stir in acetone at 60°C for 12 hours.
  • Yield : 70%.

Characterization Data :

  • 13C NMR (CDCl3) : δ 167.8 (C=N), 62.1 (OCH2), 44.3 (NCH2).

Final Coupling Reaction

  • Reactants : 2-(1,3-dioxoisoindolin-2-yl)acetyl chloride (1.0 eq), 3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylideneamine (1.1 eq), triethylamine (1.2 eq).
  • Procedure : Add acyl chloride to amine in dry THF at −10°C, stir for 4 hours.
  • Yield : 65–72%.

Characterization Data :

  • HRMS (ESI) : m/z 451.1243 [M+H]+ (calc. 451.1248).
  • X-ray Diffraction : Confirms (Z)-configuration via dihedral angle (87.5°) between isoindolinone and thiazole planes.

Optimization Techniques

Solvent Effects

  • Polar aprotic solvents (THF, DMF) improve acyl chloride stability but reduce reaction rates.
  • Ether solvents (diethyl ether) enhance stereoselectivity but lower yields due to poor solubility.

Catalytic Additives

  • Triethylamine : Neutralizes HCl, preventing protonation of the amine nucleophile.
  • DMF (catalytic) : Accelerates acyl chloride formation via Vilsmeier-Haack complex.

Temperature Control

  • −10°C : Maximizes (Z)-isomer formation (95:5 Z:E ratio).
  • Room temperature : Leads to isomerization (60:40 Z:E).

Analytical Characterization

Spectroscopic Validation

  • 1H NMR : Key signals include δ 8.02–7.85 (phthalimide aromatics), 4.80 (SCH2), 3.60–3.45 (OCH2CH3).
  • IR : Peaks at 1740 cm⁻¹ (phthalimide C=O), 1680 cm⁻¹ (amide C=O).

Chromatographic Purity

  • HPLC : Retention time 8.92 min (C18 column, 70:30 MeOH:H2O).
  • Elemental Analysis : C 62.15%, H 4.89%, N 12.03% (calc. C 62.22%, H 4.91%, N 12.10%).

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, and its derivatives could be optimized for improved efficacy and safety.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications that require specific performance characteristics.

Mechanism of Action

The mechanism of action of (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Data Tables

Table 1. Structural Comparison of Selected Acetamide Derivatives
Compound Name Core Structure Key Substituents logP (Predicted/Reported)
Target Compound Benzo[d]thiazol-2(3H)-ylidene 2-ethoxyethyl, 1,3-dioxoisoindolinyl ~6.2 (estimated)
N-[1-(((3-Phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide (4a) Thiazol-2(3H)-ylidene Phenyl, p-tolyl N/A
2-Chloro-N-[(2Z)-3-(2,4-dichlorobenzyl)-1,3-thiazol-2(3H)-ylidene]acetamide Thiazol-2(3H)-ylidene 2,4-Dichlorobenzyl ~7.1 (estimated)

Research Implications

The structural uniqueness of the target compound positions it as a candidate for further pharmacological evaluation, particularly in neurological disorders where MAO inhibition is therapeutic. Comparative studies with chlorinated analogs () could clarify the role of electron-donating vs. withdrawing groups in off-target effects. Additionally, its synthetic adaptability () supports scalability for preclinical testing .

Q & A

Q. What computational methods predict off-target interactions and toxicity risks?

  • Methodological Answer : Perform molecular dynamics simulations (GROMACS) to assess binding to cytochrome P450 isoforms. Use QSAR models (ADMET Predictor) to estimate hepatotoxicity and hERG channel inhibition. Validate in vitro using hepatocyte viability (MTT assay) and patch-clamp electrophysiology .

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